molecular formula C16H15F2N3O3S B3005334 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone CAS No. 897482-60-9

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone

Cat. No.: B3005334
CAS No.: 897482-60-9
M. Wt: 367.37
InChI Key: IIJWUQLOVFEIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C16H15F2N3O3S and its molecular weight is 367.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Mycobacterial Applications

  • Research Context : The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, a related structure to the compound , has been identified as new anti-mycobacterial chemotypes. This research focused on developing compounds with potential anti-tubercular activity.
  • Findings : Several compounds demonstrated significant anti-mycobacterial potential with minimal inhibitory concentrations (MICs) in the low micromolar range, indicating their effectiveness against the Mycobacterium tuberculosis H37Rv strain. These compounds also exhibited low cytotoxicity, making them promising for therapeutic applications (Pancholia et al., 2016).

Antimicrobial Activity

  • Research Context : The synthesis and evaluation of similar compounds involving piperazine and thiazole derivatives have been conducted, focusing on their potential as antimicrobial agents.
  • Findings : These compounds displayed variable and modest antimicrobial activity against different bacterial and fungal strains, showcasing their potential in treating infections (Patel et al., 2011).

Corrosion Inhibition

  • Research Context : Derivatives of piperazine, including those with structural similarities to the compound , have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic media.
  • Findings : Some synthesized compounds showed appreciable corrosion inhibition properties, suggesting their utility in protecting metals from corrosion in industrial applications (Singaravelu et al., 2022).

Synthesis and Spectral Studies

  • Research Context : The synthesis of novel derivatives involving piperazine and analysis of their spectral properties has been a topic of interest.
  • Findings : These studies have led to a better understanding of the structural and chemical properties of such compounds, which is crucial for their application in various fields (Yadav & Joshi, 2008).

Anti-Proliferative Activity

  • Research Context : Compounds with a piperazine structure have been synthesized and evaluated for their antiproliferative activity.
  • Findings : Such compounds showed promising results in inhibiting cell proliferation, indicating potential applications in cancer research (Benaka Prasad et al., 2018).

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-dioxin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S/c17-10-7-11(18)14-13(8-10)25-16(19-14)21-3-1-20(2-4-21)15(22)12-9-23-5-6-24-12/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJWUQLOVFEIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.